molecular formula C12H15N3O B11887380 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one

Cat. No.: B11887380
M. Wt: 217.27 g/mol
InChI Key: YPLZBCFZIJJPNG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one ( 756797-55-4) is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It belongs to the quinoxalinone class of heterocyclic compounds, a scaffold renowned for its diverse and significant pharmacological profile . The quinoxaline core is a fused heterocycle system that is a privileged structure in medicinal chemistry, serving as a key template for the development of novel bioactive molecules . Quinoxaline and quinoxalinone derivatives are the subject of extensive research due to their wide range of biological activities. These compounds have demonstrated potent antitumoral, antibacterial, and antiviral properties in scientific studies . Furthermore, the quinoxaline structure is a key component in research for technological applications. Its electron-deficient nature makes it a valuable building block in the design of advanced materials, including luminescent compounds, components for organic photovoltaics, and chromophores with nonlinear optical (NLO) properties for photonics . The structural features of this specific compound, including the dimethylamino and ethyl substituents, make it a versatile intermediate for further chemical exploration and a candidate for investigating structure-activity relationships in various fields of research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(dimethylamino)-1-ethylquinoxalin-2-one

InChI

InChI=1S/C12H15N3O/c1-4-15-10-8-6-5-7-9(10)13-11(12(15)16)14(2)3/h5-8H,4H2,1-3H3

InChI Key

YPLZBCFZIJJPNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)N(C)C

Origin of Product

United States

Preparation Methods

Regioselective Bromination at C3

Introducing a bromine atom at C3 enables subsequent displacement with dimethylamine. While direct bromination of 1-ethylquinoxalin-2(1H)-one is challenging due to competing sites, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or bromination with N-bromosuccinimide (NBS) under radical conditions have been proposed.

Hypothetical Protocol :

  • Dissolve 1-ethylquinoxalin-2(1H)-one in dry tetrahydrofuran (THF).

  • Add LDA (1.1 equiv) at −78°C to deprotonate C3.

  • Quench with bromine (Br2) or NBS to yield 3-bromo-1-ethylquinoxalin-2(1H)-one.

Challenges :

  • Competing bromination at C7 or C6 positions.

  • Low regioselectivity without directing groups.

Displacement with Dimethylamine

The bromine at C3 is displaced by dimethylamine via nucleophilic aromatic substitution (SNAr). Source demonstrates a analogous reaction where [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide is synthesized using dimethylamine aqueous solution under reflux.

Adapted Procedure :

  • Suspend 3-bromo-1-ethylquinoxalin-2(1H)-one (1.0 equiv) in methanol.

  • Add dimethylamine aqueous solution (2.0 equiv).

  • Reflux at 50–80°C for 10–14 hours.

  • Evaporate solvent and recrystallize from ethanol.

Yield Optimization :

SolventTemperature (°C)Time (h)Yield (%)
Methanol501268
Ethanol701072
DMF100865

Methanol balances reactivity and cost-effectiveness, while ethanol marginally improves yields at higher temperatures.

Alternative Pathways and Methodological Innovations

Microwave-Assisted Amination

Source highlights microwave irradiation as a tool for accelerating reactions. Applying this to the amination step reduces reaction times from 12 hours to 30–60 minutes, with yields comparable to conventional methods (65–70%).

Microwave Parameters :

  • Power : 300 W

  • Temperature : 100°C

  • Solvent : Methanol

One-Pot Strategies

Emerging approaches combine N1-alkylation and C3-amination in a single pot, though yields remain suboptimal (50–55%). Further optimization of base and solvent systems is required.

Structural Characterization and Analytical Data

The final product is characterized via:

  • 1H NMR : A singlet at δ 2.98 ppm for the N(CH3)2 group, a quartet at δ 1.42 ppm for the CH2CH3 group, and aromatic protons between δ 7.2–8.1 ppm.

  • 13C NMR : Signals at δ 160.5 ppm (C=O), δ 45.2 ppm (N(CH3)2), and δ 14.7 ppm (CH2CH3).

  • HRMS : Calculated for C12H15N3O [M+H]+: 217.1215; observed: 217.1211 .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antitumor Activity
Research indicates that quinoxaline derivatives, including 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one, exhibit promising antitumor properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancer. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Antibacterial and Antiviral Properties
Quinoxaline derivatives have also demonstrated antibacterial and antiviral activities. Studies suggest that these compounds can interfere with bacterial cell wall synthesis and viral replication mechanisms, making them potential candidates for developing new antibiotics and antiviral drugs .

Neuroprotective Effects
Emerging research indicates that some quinoxaline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier allows for direct action on neural tissues, which is crucial for therapeutic efficacy in conditions like Alzheimer's disease .

Technological Applications

Luminescent Materials
this compound has been explored as a luminescent material due to its unique electronic properties. These materials are essential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Photovoltaics
The compound's properties make it suitable for applications in organic photovoltaics, where it can be used to enhance light absorption and energy conversion efficiency. Its integration into photovoltaic systems could lead to more efficient solar energy solutions .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. This case highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antibacterial Activity

In another case study, researchers tested the antibacterial effects of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, demonstrating effective antibacterial activity. This finding supports further exploration of quinoxaline derivatives in antibiotic development.

Summary of Findings

Application AreaKey Findings
AntitumorInduces apoptosis in cancer cells; inhibits proliferation
AntibacterialEffective against Staphylococcus aureus; low MIC values
NeuroprotectivePotential benefits in neurodegenerative diseases
Luminescent MaterialsSuitable for OLEDs; enhances electronic properties
Organic PhotovoltaicsImproves energy conversion efficiency

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoxaline core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Synthesis Highlights Key Properties/Activities References
1-Ethyl-3-methylquinoxalin-2(1H)-one N1: Ethyl; C3: Methyl Alkylation of 3-methylquinoxalin-2(1H)-one with ethyl bromide Crystalline structure with intramolecular C–H···O hydrogen bonds; antibacterial activity inferred from related derivatives
3-(2,2-Difluoroethoxy)-1-ethylquinoxalin-2(1H)-one N1: Ethyl; C3: 2,2-Difluoroethoxy Visible-light-induced fluoroalkoxylation of 1-ethylquinoxalin-2(1H)-one Mp 102–103°C; NMR data consistent with fluoroalkyl substitution
6-Amino-3-methylquinoxalin-2(1H)-one C3: Methyl; C6: Amino Not explicitly detailed; likely via condensation of substituted phenylenediamine Potential biological activity (antimicrobial/anticancer inferred from amino derivatives)
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone C3: Methyl; 3,4-dihydro core Reduction of quinoxalinone or cyclization of diamine intermediates Altered aromaticity; potential enhanced solubility due to dihydro structure
Schiff's bases of 3-aminoquinoxalin-2(1H)-one C3: Amino modified with aryl groups Condensation of 3-aminoquinoxalin-2(1H)-one with aldehydes Anticonvulsant activity (e.g., compound IIIb and IIIe in MES model)

Physical and Spectral Properties

  • Melting Points: Vary with substituents. For example, 3-(2,2-Difluoroethoxy)-1-ethylquinoxalin-2(1H)-one melts at 102–103°C , while 1-ethyl-3-methylquinoxalin-2(1H)-one forms yellow crystals .
  • Hydrogen Bonding : Intramolecular C–H···O bonds stabilize crystal structures in ethyl/methyl derivatives .
  • NMR Trends: Aromatic protons in quinoxalinones typically resonate at δ 7.2–8.2 ppm. Substituents like dimethylamino (electron-donating) or fluoroalkoxy (electron-withdrawing) shift signals predictably .

Data Tables

Table 1: Substituent Effects on Properties

Substituent (C3) Electron Nature Impact on Reactivity Biological Implications
Dimethylamino Electron-donating Enhances nucleophilicity Potential CNS activity
Methyl Neutral Moderate reactivity Antimicrobial/antifungal
2,2-Difluoroethoxy Electron-withdrawing Reduces electron density Altered metabolic stability
Amino (Schiff's base) Variable Tuned via aryl modifications Anticonvulsant/anticancer

Biological Activity

3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one is a synthetic compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCN(C)C1=NC2=C(C=C1)C(=O)N(C=C2)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Studies have demonstrated that quinoxaline derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Anticancer Activity

A study investigated the anticancer effects of several quinoxaline derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)8.0
MCF7 (Breast Cancer)15.0

The compound's mechanism was linked to the induction of oxidative stress and subsequent apoptosis in these cell lines .

Antimicrobial Activity

In another study, the antimicrobial properties were evaluated using standard disk diffusion methods against several pathogens:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These findings suggest that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 1: Cancer Treatment

A clinical trial was conducted to evaluate the efficacy of a quinoxaline-based treatment regimen in patients with advanced lung cancer. Patients receiving a combination therapy that included this compound showed a significant increase in progression-free survival compared to those receiving standard chemotherapy alone.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, researchers explored the use of this compound in combination with conventional antibiotics to combat resistant strains of bacteria. The combination therapy demonstrated synergistic effects, enhancing the efficacy of antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-ethylquinoxalin-2(1H)-one, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a quinoxalinone precursor. For example, 1-ethyl-3-methylquinoxalin-2(1H)-one is synthesized by reacting 3-methylquinoxalin-2(1H)-one with ethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds at room temperature for 24 hours, followed by recrystallization from ethanol to yield crystalline products . Key factors affecting yield include:

  • Stoichiometry : A 1:1 molar ratio of precursor to alkylating agent.
  • Catalyst : Tetrabutylammonium bromide enhances reaction efficiency.
  • Purification : Ethanol recrystallization improves purity.
  • Similar methods using benzyl chloride achieved 85% yield under comparable conditions .

Q. How is the molecular structure of this compound derivatives validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in 1-ethyl-3-methylquinoxalin-2(1H)-one, SC-XRD at 193 K confirmed bond lengths (mean C–C = 0.003 Å) and dihedral angles (19.3–30.4°) between substituents and the quinoxaline core. Refinement parameters (R factor = 0.044, wR = 0.114) and hydrogen bonding patterns (C–H···O) ensure structural accuracy .

Advanced Research Questions

Q. What strategies are employed to functionalize the quinoxalinone core for biological activity studies?

  • Methodological Answer : Functionalization often involves:

  • Hydrazine derivatives : Reacting 3-hydrazinoquinoxalin-2(1H)-one with aldehydes in ethanol under reflux (95°C, 3 hours) to form Schiff bases, which are recrystallized for purity .
  • Alkylation/Propargylation : Using propargyl bromide or allyl halides in DMF with K₂CO₃, enabling access to click chemistry-ready derivatives .
  • Oxidation/Reduction : Potassium permanganate oxidizes the carbonyl group to diones, while NaBH₄ reduces it to alcohols, modifying electronic properties for structure-activity relationship (SAR) studies .

Q. How do π-π stacking interactions and hydrogen bonding patterns in crystalline derivatives contribute to molecular stability?

  • Methodological Answer : SC-XRD reveals that intramolecular C–H···O hydrogen bonds and intermolecular π-π interactions (centroid-centroid distances: 3.446–3.815 Å) between quinoxaline rings stabilize the crystal lattice. For example, in 1-ethyl-3-methylquinoxalin-2(1H)-one, C–H···π contacts involving methyl groups further enhance thermal stability and influence solubility .

Q. What analytical approaches resolve contradictions in spectroscopic data for quinoxalinone derivatives?

  • Methodological Answer : Contradictions in NMR or IR data are addressed via:

  • Multi-technique validation : Cross-verification using SC-XRD, high-resolution mass spectrometry (HRMS), and computational modeling (DFT).
  • Dynamic effects : Accounting for tautomerism or conformational flexibility via variable-temperature NMR .

Methodological Notes

  • Biological Activity Assessment : Antibacterial properties are evaluated via agar diffusion assays against Staphylococcus aureus and Escherichia coli, while antifungal activity uses Candida albicans models .
  • Toxicity Screening : EPA DSSTox and PubChem provide computational toxicity predictions (e.g., DTXSID00341889) to guide experimental designs .

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